2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one
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Overview
Description
2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its oxolan-3-one core structure, which is substituted with a 2-methylpropanoyl group and two methyl groups at the 2-position. It is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which cyclizes to form the oxolan-3-one ring .
Industrial Production Methods
The key steps involve the esterification of 2,2-dimethyl-1,3-propanediol followed by cyclization to form the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolan-3-one ring to a diol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted oxolan-3-one derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-4-(2-methylpropanoyl)oxolan-3-one: Similar structure but with additional methyl groups at the 5-position.
Isobutyryl-CoA: A related compound involved in metabolic pathways.
Uniqueness
2,2-Dimethyl-4-(2-methylpropanoyl)oxolan-3-one is unique due to its specific substitution pattern and oxolan-3-one core structure. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed with similar compounds .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,2-dimethyl-4-(2-methylpropanoyl)oxolan-3-one |
InChI |
InChI=1S/C10H16O3/c1-6(2)8(11)7-5-13-10(3,4)9(7)12/h6-7H,5H2,1-4H3 |
InChI Key |
WFTJBYBUYHIMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1COC(C1=O)(C)C |
Origin of Product |
United States |
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